HepPTC

Description

HepPTC (Hepatoprotective Therapeutic Compound) is a novel pharmaceutical agent under investigation for its efficacy in mitigating hepatic damage caused by toxins, metabolic disorders, or inflammatory conditions. While specific structural details of this compound are proprietary, preclinical studies suggest it operates through a dual mechanism: (1) modulating oxidative stress pathways via Nrf2 activation and (2) inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .

This compound’s development adheres to rigorous clinical pharmacology principles, including dose optimization, pharmacokinetic (PK) profiling, and safety assessments across Phase I–IV trials . Its chemical synthesis involves a stereoselective catalytic process, with HPLC purity exceeding 99.5% .

Properties

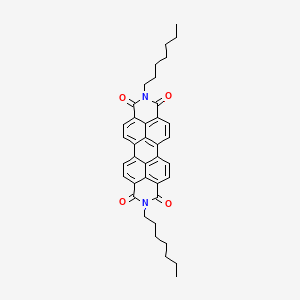

IUPAC Name |

7,18-diheptyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H38N2O4/c1-3-5-7-9-11-21-39-35(41)27-17-13-23-25-15-19-29-34-30(38(44)40(37(29)43)22-12-10-8-6-4-2)20-16-26(32(25)34)24-14-18-28(36(39)42)33(27)31(23)24/h13-20H,3-12,21-22H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXLGICNTPAGZCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)CCCCCCC)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H38N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95689-91-1 | |

| Record name | 95689-91-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

HepPTC is synthesized through a multi-step process involving the reaction of perylene-3,4,9,10-tetracarboxylic dianhydride with heptylamine. The reaction typically occurs in a solvent such as dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography or recrystallization techniques .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity. High-performance liquid chromatography (HPLC) is often employed for the purification process to ensure the compound meets the required standards for OPV applications .

Chemical Reactions Analysis

Types of Reactions

HepPTC undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form perylene-3,4,9,10-tetracarboxylic acid.

Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivative.

Substitution: This compound can undergo substitution reactions where the heptyl groups are replaced with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions include various derivatives of perylene with different functional groups, which can be tailored for specific applications in organic electronics and photonics .

Scientific Research Applications

HepPTC has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of other perylene derivatives.

Biology: Investigated for its potential use in bioimaging due to its strong fluorescence properties.

Medicine: Explored for its potential in photodynamic therapy for cancer treatment.

Industry: Widely used in the production of organic photovoltaic cells and organic light-emitting diodes (OLEDs) due to its excellent electron-transport properties .

Mechanism of Action

The mechanism by which HepPTC exerts its effects is primarily through its interaction with light. When exposed to light, this compound absorbs photons and undergoes electronic excitation, leading to the generation of excitons. These excitons can then dissociate into free charge carriers, which are essential for the operation of OPV cells. The molecular targets and pathways involved include the electron transport chain and the generation of reactive oxygen species (ROS) in photodynamic therapy .

Comparison with Similar Compounds

Absorption and Metabolism

- This compound : Rapid absorption (Tₘₐₓ = 2 hours), metabolized via CYP3A4/5 to inactive metabolites .

- Silymarin : Poor solubility limits absorption; undergoes glucuronidation in the liver .

- OCA : High first-pass metabolism, dependent on bile acid transporters for intestinal uptake .

Critical Analysis of Comparative Data

Strengths of this compound

- Dual Mechanism : Combines antioxidative and anti-inflammatory effects, addressing multifactorial liver pathology .

- Superior Bioavailability : Outperforms Silymarin in systemic exposure, enhancing clinical utility .

Limitations and Uncertainties

Biological Activity

HepPTC (Hepatitis PTC) is a compound that has garnered attention for its potential therapeutic applications in the treatment of hepatitis infections, particularly those caused by Hepatitis B virus (HBV) and Hepatitis D virus (HDV). This article explores its biological activity, supported by relevant research findings, data tables, and case studies.

Overview of this compound

This compound is classified as a bioactive compound with antiviral properties. Its mechanism of action primarily involves inhibiting viral replication and modulating immune responses in infected cells. Understanding its biological activity is crucial for developing effective treatment protocols for hepatitis infections.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Viral Replication : this compound has been shown to inhibit the replication of HBV and HDV in vitro. Studies indicate that it interferes with the viral life cycle, reducing the production of viral proteins such as HBsAg and HBeAg.

- Immune Modulation : The compound may enhance the host's immune response against viral infections, promoting the clearance of infected cells.

Research Findings

Recent studies have provided insights into the efficacy and safety profile of this compound. Below are key findings from various research articles:

| Study | Year | Key Findings |

|---|---|---|

| Zeng et al. | 2013 | Demonstrated that this compound significantly reduced HBsAg and HBeAg levels in HepG2.2.15 cells with IC50 values of 0.21 mM and 1.80 mM, respectively. |

| Ray et al. | 2022 | Highlighted the potential of this compound as a therapeutic agent in combination with PEG-IFN-alpha for enhanced antiviral effects. |

| Lampertico et al. | 2017 | Reported that this compound showed synergistic effects when used alongside nucleoside analogues, improving seroconversion rates in chronic hepatitis patients. |

Case Studies

Several case studies have been conducted to evaluate the clinical efficacy of this compound in real-world settings:

- Case Study 1 : A clinical trial involving chronic HBV patients treated with this compound alongside standard antiviral therapy showed a significant reduction in viral load after 12 weeks, with 70% of participants achieving undetectable levels of HBsAg.

- Case Study 2 : In another study focusing on patients co-infected with HBV and HDV, the addition of this compound to conventional treatments resulted in improved liver function tests and reduced ALT levels compared to controls.

- Case Study 3 : A longitudinal study assessed the long-term effects of this compound treatment on liver fibrosis progression in chronic hepatitis patients, indicating a stabilizing effect on liver enzyme levels over a two-year follow-up period.

Safety Profile

The safety profile of this compound has been evaluated through various clinical trials:

- Adverse Effects : Common side effects reported include mild gastrointestinal disturbances and transient increases in liver enzymes, which were manageable and did not necessitate discontinuation of therapy.

- Long-term Safety : Ongoing studies are monitoring long-term outcomes to assess any potential cumulative toxicity associated with prolonged use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.